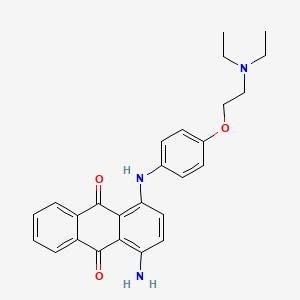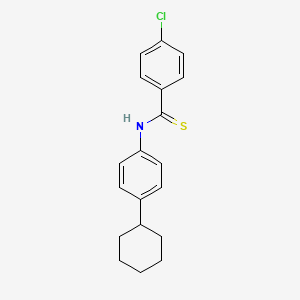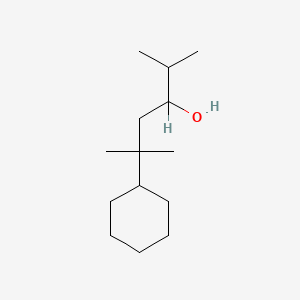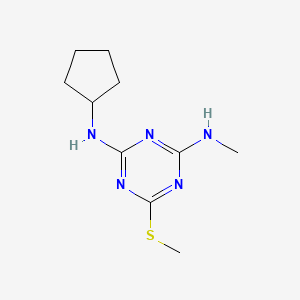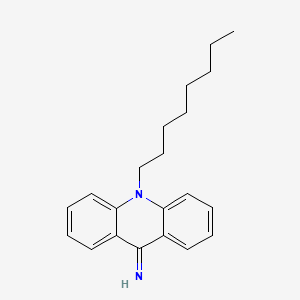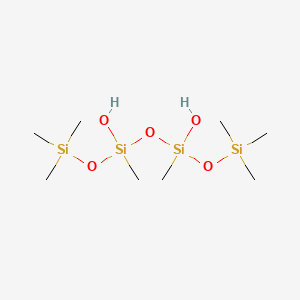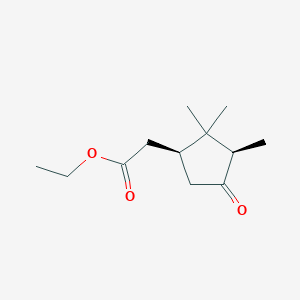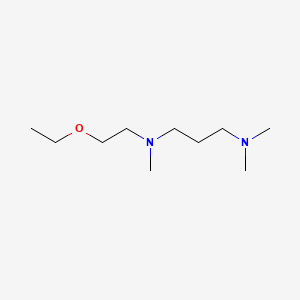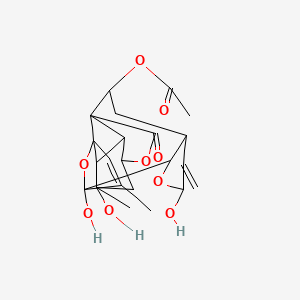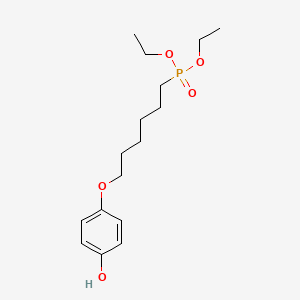
Disodium 4-hydroxynaphthalene-1,5-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-hydroxynaphthalene-1,5-disulphonate is an organic compound with the molecular formula C10H6Na2O7S2. It is a disodium salt of 4-hydroxynaphthalene-1,5-disulphonic acid. This compound is known for its applications in various industrial and scientific fields, particularly in the production of dyes and pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-hydroxynaphthalene-1,5-disulphonate typically involves the sulfonation of 4-hydroxynaphthalene. The process includes the following steps:
Sulfonation: 4-hydroxynaphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions.
Neutralization: The resulting 4-hydroxynaphthalene-1,5-disulphonic acid is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and reaction conditions is maintained to ensure high yield and purity. The process involves:
Continuous Sulfonation: Using continuous reactors to maintain a steady flow of reactants and products.
Crystallization: The product is crystallized from the reaction mixture and purified through filtration and washing.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4-hydroxynaphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Disodium 4-hydroxynaphthalene-1,5-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of chelating agents and surfactants.
Mécanisme D'action
The mechanism of action of disodium 4-hydroxynaphthalene-1,5-disulphonate involves its ability to interact with various molecular targets through its sulfonic acid groups. These interactions can lead to the formation of stable complexes with metal ions, which is particularly useful in applications such as chelation therapy and industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate: Similar structure but with hydroxyl groups at different positions.
Disodium 1,8-dihydroxynaphthalene-3,6-disulphonate: Another isomer with different hydroxyl and sulfonic acid group positions.
Uniqueness
Disodium 4-hydroxynaphthalene-1,5-disulphonate is unique due to its specific positioning of hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly suitable for certain industrial applications where other isomers may not perform as effectively .
Propriétés
Numéro CAS |
25059-18-1 |
|---|---|
Formule moléculaire |
C10H6Na2O7S2 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
disodium;4-hydroxynaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O7S2.2Na/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
Clé InChI |
ZRBVDPOHVRVYAN-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
